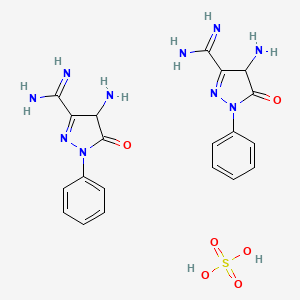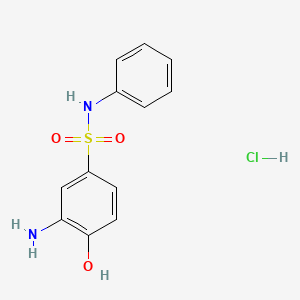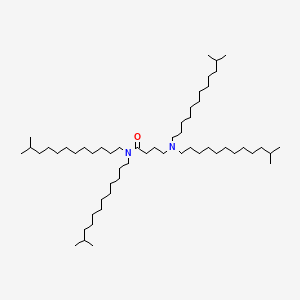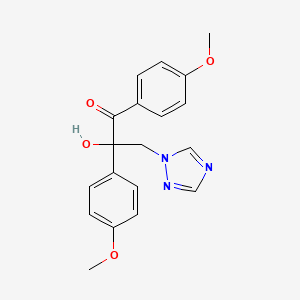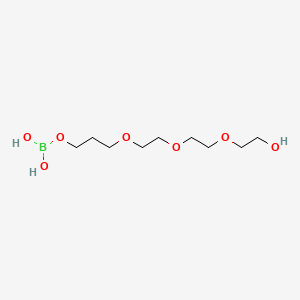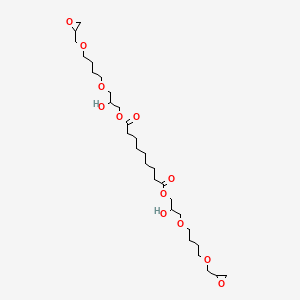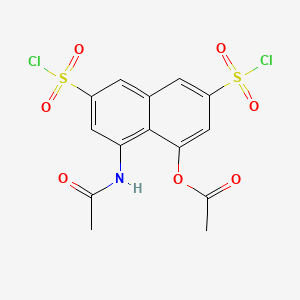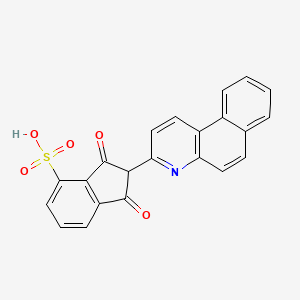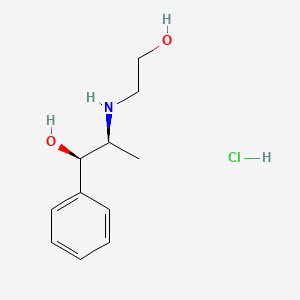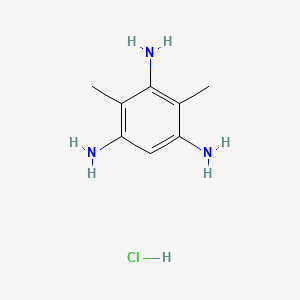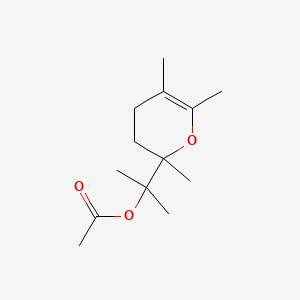
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate typically involves the hydrogenation of pyran derivatives. One common method is the hydrogenation of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C) . This process results in the formation of the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts. The reaction conditions are optimized to ensure maximum yield and purity, making the process efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler compounds or modify its functional groups.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of tetrahydropyranylated products from alcohols.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism by which 3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may act as antioxidants, interacting with free radicals and preventing oxidative damage . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative used as a protecting group for alcohols.
2,2,5,7,8-Pentamethyl-6-chromanol: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
3,4-Dihydro-alpha,alpha,2,5,6-pentamethyl-2H-pyran-2-methyl acetate stands out due to its unique structure, which imparts specific chemical properties and reactivity
Propriétés
Numéro CAS |
94201-72-6 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
2-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)propan-2-yl acetate |
InChI |
InChI=1S/C13H22O3/c1-9-7-8-13(6,15-10(9)2)12(4,5)16-11(3)14/h7-8H2,1-6H3 |
Clé InChI |
MULWBWZQLLKVPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(CC1)(C)C(C)(C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


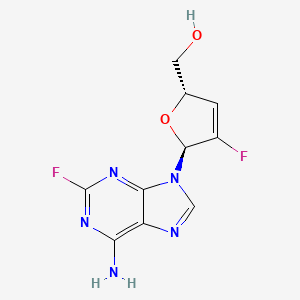
![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
